molecular formula C12H10N2O2 B1618090 3-Nitro-N-phenylbenzenamine CAS No. 4531-79-7

3-Nitro-N-phenylbenzenamine

Cat. No. B1618090
CAS RN: 4531-79-7
M. Wt: 214.22 g/mol
InChI Key: VNRHTFXMONFRSL-UHFFFAOYSA-N
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Description

3-Nitro-N-phenylbenzenamine is an organic compound that appears as red needle or flake crystals . It is soluble in ethanol, ether, and benzene .


Synthesis Analysis

The synthesis of 3-Nitro-N-phenylbenzenamine can be achieved by the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as the reaction medium . The urethane can be formed by the reaction of a nitrophenol with an aromatic isocyanate .


Molecular Structure Analysis

The molecular formula of 3-Nitro-N-phenylbenzenamine is C12H10N2O2 . It has a molecular weight of 214.22 . The structure of this compound can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Nitro-containing compounds like 3-Nitro-N-phenylbenzenamine are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .


Physical And Chemical Properties Analysis

3-Nitro-N-phenylbenzenamine has a melting point of 114 °C . Its boiling point is predicted to be 359.3±25.0 °C . The density is predicted to be 1.280±0.06 g/cm3 . The pKa is predicted to be -1.11±0.30 .

Scientific Research Applications

Detection of Nitro Compounds

3-Nitro-N-phenylbenzenamine: can be used in the development of sensors for the detection of nitro compounds. These sensors are crucial for identifying substances that have potential use in explosives, as well as monitoring environmental pollution caused by these compounds .

Energetic Materials

Due to its nitrogen-rich structure, 3-Nitro-N-phenylbenzenamine is a candidate for creating energetic materials. These materials are essential in various applications such as explosives, propellants, and gas generators .

Mechanism of Action

The mechanism of action of 3-Nitro-N-phenylbenzenamine involves the formation of phenylammonium ions under acidic conditions . The lone pair on the nitrogen in the phenylamine picks up a hydrogen ion from the acid .

Safety and Hazards

3-Nitro-N-phenylbenzenamine is very toxic to aquatic organisms . It is strongly advised not to let the chemical enter into the environment . The substance may cause long-term effects in the aquatic environment .

properties

IUPAC Name

3-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRHTFXMONFRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196470
Record name 3-Nitro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4531-79-7
Record name 3-Nitro-N-phenylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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